Ethyl 2-(2-chlorophenyl)-2-oxoacetate
Overview
Description
Ethyl 2-(2-chlorophenyl)-2-oxoacetate, commonly referred to as ECPO, is an organic compound belonging to the family of phenoxyacetates. It is a colorless liquid with a strong odor and is found in some insecticides, herbicides, and fungicides. ECPO is used in a variety of scientific research applications, such as chemical synthesis, biochemistry, and physiological studies. In
Scientific Research Applications
1. Synthesis and Characterization in Chemistry
Ethyl 2-(2-chlorophenyl)-2-oxoacetate and its derivatives have been used extensively in the synthesis and characterization of various chemical compounds. For example, Ahmed et al. (2020) reported the synthesis of ethyl 2-triazolyl-2-oxoacetate derivatives, studying their interactions and molecular properties through Hirshfeld surface analysis and DFT calculations (Ahmed et al., 2020). Similarly, the compound has been a critical component in the synthesis of new quinazolines with potential antimicrobial properties (Desai et al., 2007).
2. Catalysis and Reaction Studies
In the field of catalysis, research has been conducted on the catalytic reduction of ethyl chloroacetate, a compound related to ethyl 2-(2-chlorophenyl)-2-oxoacetate. Moad et al. (2002) explored the use of cobalt(I) salophen in the catalytic reduction of ethyl chloroacetate, providing insights into the reaction mechanisms and potential applications (Moad et al., 2002).
3. Crystal Structure Analysis
The compound has also been significant in crystallography, where its derivatives have been used to study crystal structures and polymorphism. Ramazani et al. (2019) performed single crystal X-ray structure analysis on polymorphs of a derivative of ethyl 2-(2-chlorophenyl)-2-oxoacetate, revealing insights into molecular geometries and intermolecular interactions (Ramazani et al., 2019).
4. Exploration of Biological Activities
In the realm of biology and pharmacology, derivatives of ethyl 2-(2-chlorophenyl)-2-oxoacetate have been synthesized and tested for various bioactive potentials. For instance, the synthesis and characterization of new quinazolines as potential antimicrobial agents have been reported, highlighting the compound's utility in drug discovery (Desai et al., 2007).
Mechanism of Action
Target of Action
Ethyl 2-(2-chlorophenyl)-2-oxoacetate is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives, in general, have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that Ethyl 2-(2-chlorophenyl)-2-oxoacetate may interact with its targets to induce a range of biochemical changes.
Biochemical Pathways
Indole derivatives have been found to influence a variety of biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathways would depend on the specific biological activity exerted by Ethyl 2-(2-chlorophenyl)-2-oxoacetate.
Result of Action
Certain indole derivatives have been found to exhibit high cytotoxic activity , suggesting that Ethyl 2-(2-chlorophenyl)-2-oxoacetate may also have similar effects.
properties
IUPAC Name |
ethyl 2-(2-chlorophenyl)-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c1-2-14-10(13)9(12)7-5-3-4-6-8(7)11/h3-6H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARLYWYQFMPGNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC=CC=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40468882 | |
Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62123-75-5 | |
Record name | ETHYL 2-CHLOROBENZOYLFORMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40468882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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